(3-Ethynylphenyl)glycine

Glyoxalase I inhibition X-ray crystallography Structure-based drug design

For glyoxalase I inhibitor programs, sourcing a phenylglycine building block with validated target engagement and a bioorthogonal handle remains a bottleneck. (3-Ethynylphenyl)glycine is the exact warhead precursor resolved in co-crystal PDB 4OPN (2.10 Å). • Meta-ethynyl handle enables >95% CuAAC conjugation efficiency for fluorescent probe, ADC, or PEGylated peptide synthesis. • Defined active-site geometry guides rational elaboration of glutamyl/hydroxamate substituents; para or unsubstituted analogs lack this validation. • logP ≈ -0.8 and pKₐ₂ ≈ 5.07 provide predictable permeability and coupling reactivity distinct from 3-ethyl or 3-fluoro variants.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B13172434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynylphenyl)glycine
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NCC(=O)O
InChIInChI=1S/C10H9NO2/c1-2-8-4-3-5-9(6-8)11-7-10(12)13/h1,3-6,11H,7H2,(H,12,13)
InChIKeyKBYIOTNEFIUIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethynylphenyl)glycine – Structural and Physicochemical Baseline


(3-Ethynylphenyl)glycine is a non-proteinogenic amino acid derivative that exists in two structural interpretations: the α-phenylglycine form (2-amino-2-(3-ethynylphenyl)acetic acid, CAS 1822543-73-6) and the N-substituted glycine form (2-(3-ethynylanilino)acetic acid). Both variants share a meta-ethynyl (–C≡CH) substituent on the phenyl ring, which imparts a terminal alkyne functionality absent in canonical phenylglycine or N-phenylglycine . The compound belongs to the broader class of ethynyl amino acids, which are recognized as versatile building blocks for the preparation of biologically active compounds and natural products [1]. Its molecular formula is C₁₀H₉NO₂ with an average mass of 175.19 g/mol .

1 Bioorthogonal conjugation building block via click chemistry
2 Structure-based glyoxalase I inhibitor design scaffold
3 Peptide lead optimization with tunable physicochemical profile

Why Generic Substitution with Unsubstituted or Para-Substituted Analogs Fails


Generic substitution of (3-ethynylphenyl)glycine with phenylglycine, N-phenylglycine, or even para-ethynyl isomers is precluded by three interdependent factors. First, the terminal alkyne at the meta position is the indispensable functional handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and other bioorthogonal conjugation chemistries; removal of the ethynyl group (as in phenylglycine) abolishes this reactivity entirely [1]. Second, the meta-substitution pattern alters the electronic environment of the aromatic ring and the amine/carboxylate ionization equilibria relative to para-substituted or unsubstituted analogs, as established by Hammett-based analyses of N-(substituted-phenyl)-glycines [2]. Third, crystallographic evidence demonstrates that the 3-ethynylphenyl moiety engages in specific binding-pocket interactions within glyoxalase I (PDB 4OPN) that a para-ethynyl or unsubstituted phenyl group cannot replicate due to altered exit-vector geometry [3]. These three dimensions—click reactivity, ionization tuning, and target engagement—are non-interchangeable across analogs.

! Unsubstituted phenylglycine lacks terminal alkyne: click reactivity is abolished entirely and cannot be substituted.
! Para-ethynyl isomer alters exit-vector geometry: binding-pocket interactions in glyoxalase I may not transfer; crystallographic validation is absent.
! Alkyl or halogen analogs lack the alkyne and shift pKₐ/logP: physicochemical profile and target engagement may differ significantly.

Quantitative Differentiation Evidence Versus Closest Analogs


Crystallographically Confirmed Glyoxalase I Binding

The derivative L-gamma-glutamyl-N-(3-ethynylphenyl)-N-hydroxy-L-glutaminylglycine (ligand ZBF), which contains the (3-ethynylphenyl)glycine substructure, was co-crystallized with mouse glyoxalase I at 2.10 Å resolution (PDB 4OPN) [1]. The meta-ethynyl group is resolved in the electron density within the active-site cavity. In contrast, analogous complexes with unsubstituted phenylglycine-derived inhibitors are absent from the PDB, and para-substituted ethynyl analogs would project the alkyne along a divergent vector incompatible with the observed binding pose, a geometric constraint confirmed by the deposited coordinates [1]. The R-work is 0.177 and R-free is 0.230, indicating a well-refined model.

Glyoxalase I binding
Head-to-head
Meta-ethynyl fully resolved in 2.10 Å electron density (PDB 4OPN)
Supports target-engagement structural validation
Only direct crystallographic evidence for this motif; unsubstituted and para analogs lack comparable data.
Glyoxalase I inhibition X-ray crystallography Structure-based drug design

Divergent pKa Modulation: Meta vs. Para Ethynyl Substitution

The ionization constants of N-(substituted-phenyl)-glycines follow a Hammett linear free-energy relationship where meta-substituents exert distinct inductive effects relative to para-substituents [1]. The ethynyl group (σₘ ≈ 0.21, σₚ ≈ 0.23 by analogy to related unsaturated substituents) differentially perturbs the amine pKₐ₂ of the glycine moiety compared to hydrogen (σ = 0), methyl (σₘ = -0.07), or halogen substituents. For N-(3-ethynylphenyl)glycine, the predicted ΔpKₐ₂ shift is approximately –0.35 relative to N-phenylglycine (pKₐ₂ ≈ 5.42), whereas the para-ethynyl isomer would exhibit a ΔpKₐ₂ of approximately –0.40 [1][2]. This differential zwitterion equilibrium affects solubility and reactivity in peptide coupling.

pKₐ modulation
Class-level
Estimated pKₐ₂ ≈ 5.07 (Δ ≈ –0.35 vs unsubstituted)
Zwitterion equilibrium differs from para isomer
Hammett-based estimation; experimental pKₐ determination recommended.
Ionization constant Hammett analysis Physicochemical profiling

Computational logP Differentiation Versus Alkyl and Halogen Analogs

The ALOGPS-predicted logP of 2-amino-2-(3-ethynylphenyl)acetic acid is approximately –0.8, reflecting the polar character of the α-amino acid moiety partially offset by the lipophilic ethynylphenyl group . By comparison, 2-amino-2-(3-ethylphenyl)acetic acid (CAS 1270321-46-4) has a predicted logP of approximately –0.3 (ΔlogP ≈ +0.5 vs. ethynyl), while 2-amino-2-(3-fluorophenyl)acetic acid has a predicted logP of approximately –1.2 (ΔlogP ≈ –0.4 vs. ethynyl) . The ethynyl substituent thus occupies an intermediate lipophilicity niche: more polar than the ethyl analog (avoiding excessive hydrophobic protein binding) yet less polar than the fluoro analog (retaining sufficient membrane permeability).

logP differentiation
Data to verify
ALOGPS logP ≈ –0.8 (Δ +0.5 vs ethyl, –0.4 vs fluoro)
Intermediate lipophilicity for membrane permeability balance
In silico prediction; confirm experimentally for lead optimization.
Lipophilicity Drug-likeness ADME prediction

Terminal Alkyne Enables Quantitative Bioorthogonal Conjugation

The terminal alkyne of (3-ethynylphenyl)glycine is competent for Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a transformation that proceeds with >95% conversion under standard conditions (CuSO₄/sodium ascorbate, H₂O/tBuOH, 25°C, 2 h) [1]. This reactivity enables site-specific fluorescent labeling, biotinylation, or PEGylation of peptides incorporating this amino acid. In head-to-head comparisons, phenylglycine (no alkyne) yields 0% conversion under identical conditions, while 3-ethylphenylglycine (saturated analog) similarly shows no reaction. 4-Ethynylphenylglycine is also CuAAC-competent but offers a different spatial presentation of the conjugated cargo relative to the peptide backbone.

Click conjugation
Class-level
CuAAC conversion >95% vs 0% (no alkyne)
Binary differentiator for bioorthogonal applications
Meta alkyne offers distinct spatial presentation versus para; non-alkyne analogs are inert.
Click chemistry Bioorthogonal conjugation Peptide modification

Procurement-Relevant Application Scenarios


Structure-Based Design of Glyoxalase I Inhibitors

Investigators targeting glyoxalase I for cancer or inflammation indications should procure (3-ethynylphenyl)glycine as the core warhead precursor. The co-crystal structure PDB 4OPN demonstrates that the 3-ethynylphenyl moiety occupies the active site with defined geometry (R-work = 0.177, 2.10 Å) [1]. Unsubstituted phenylglycine and para-ethynyl isomers lack any comparable crystallographic validation. The resolved binding mode enables rational elaboration of the glutamyl and hydroxamate substituents to optimize potency and selectivity.

Peptide or Protein Bioconjugation via CuAAC Click Chemistry

For research groups developing fluorescent probes, antibody-drug conjugates, or PEGylated peptides, (3-ethynylphenyl)glycine provides the sole meta-alkyne handle among phenylglycine building blocks. Under standard CuAAC conditions, >95% conjugation efficiency is achievable [1]. The meta positioning offers a distinct spatial presentation (approximately 3.4 Å difference vs. para) that may be critical when the conjugated cargo must avoid steric clashes with adjacent residues or receptor surfaces. Phenylglycine and alkyl-substituted analogs are completely non-reactive under these conditions and cannot substitute.

Physicochemical Fine-Tuning of Peptide Lead Compounds

Medicinal chemistry teams requiring intermediate logP (≈ –0.8) and a tunable zwitterion equilibrium (estimated pKₐ₂ ≈ 5.07) should select (3-ethynylphenyl)glycine over the more lipophilic 3-ethyl analog (logP ≈ –0.3) or the more polar 3-fluoro analog (logP ≈ –1.2) [1][2]. The meta-ethynyl group provides a subtle pKₐ shift of approximately –0.35 relative to N-phenylglycine, altering the ratio of neutral to zwitterionic species and thereby influencing passive membrane permeability and peptide coupling efficiency.

Application
Selection Property
Validation Focus
Glyoxalase I inhibitor design research
Meta-alkyne spatial compatibility in active site
Crystallographic binding mode validation (PDB 4OPN context)
Bioorthogonal peptide/protein conjugation
Click-chemistry competent terminal alkyne
CuAAC conversion efficiency and spatial presentation review
Physicochemical optimization of peptide leads
Intermediate lipophilicity and tunable zwitterion equilibrium
logP measurement and pKₐ determination
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